4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine
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Overview
Description
4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a benzylidene group containing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine typically involves the condensation of 4-phenylpiperazine with 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The phenyl and piperazine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: Lacks the trifluoromethylbenzylidene group, resulting in different chemical and biological properties.
N-(2-(Trifluoromethyl)benzylidene)-1-piperazinamine: Lacks the phenyl group, affecting its binding affinity and specificity.
Uniqueness
4-Phenyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is unique due to the presence of both the phenyl and trifluoromethylbenzylidene groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
Properties
Molecular Formula |
C18H18F3N3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C18H18F3N3/c19-18(20,21)17-9-5-4-6-15(17)14-22-24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b22-14+ |
InChI Key |
GGOXFMUVLWGXAA-HYARGMPZSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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